N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Catalog No.
S11811829
CAS No.
M.F
C20H19NO3
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chrom...

Product Name

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

IUPAC Name

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C20H19NO3/c1-11-5-6-13(3)15(8-11)21-20(23)18-10-16(22)19-14(4)7-12(2)9-17(19)24-18/h5-10H,1-4H3,(H,21,23)

InChI Key

FMZFYRMLJNQOIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound characterized by a chromene core structure that incorporates a carboxamide functional group. Its molecular formula is C20H19NO3C_{20}H_{19}NO_3, and it has a molecular weight of 321.4 g/mol. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethylphenyl substituent enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

, including:

  • Oxidation: The compound can be oxidized to yield corresponding oxides using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
  • Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.

These reactions allow for the modification of the compound's structure, potentially leading to derivatives with enhanced or altered biological activity.

The biological activity of N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been explored in various studies. Compounds with similar structures have demonstrated:

  • Antioxidant Activity: Chromene derivatives are often investigated for their ability to scavenge free radicals.
  • Anticancer Properties: Some studies suggest that chromene compounds can inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: Certain derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The specific biological mechanisms of N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide remain to be fully elucidated but may involve interactions with specific enzymes or receptors.

The synthesis of N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves several steps:

  • Formation of the Chromene Core: This can be achieved through cyclization reactions involving suitable phenolic precursors and aldehydes under acidic conditions.
  • Introduction of the Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation using 2,5-dimethylphenyl derivatives and a Lewis acid catalyst.
  • Formation of the Carboxamide Group: The introduction of the carboxamide functionality can be accomplished via nucleophilic substitution reactions involving appropriate amines.

These methods highlight the multi-step nature of synthesizing this compound, which may require careful control of reaction conditions to achieve high yields and purity.

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or inflammatory diseases.
  • Chemical Research: It can be used as a reagent in organic synthesis and as a building block for creating more complex molecules.
  • Material Science: The compound could also find applications in developing new materials due to its unique structural properties.

Interaction studies involving N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide focus on understanding how it interacts with biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes related to disease pathways.
  • Binding Affinity Studies: Investigating how well the compound binds to receptors or other biomolecules.

These interactions are crucial for determining the compound's therapeutic potential and guiding further research into its applications.

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide shares structural similarities with other chromene derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamideC20H19NO3C_{20}H_{19}NO_3Different substitution pattern on chromene core
N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamideC26H26N2O4C_{26}H_{26}N_2O_4Incorporates furan ring; potential for enhanced biological activity
N-(benzyl)-5,7-dimethyl-4-hydroxychromenoneC17H16O3C_{17}H_{16}O_3Hydroxy group instead of carboxamide; different reactivity

Uniqueness

The uniqueness of N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide lies in its specific substitution pattern and functional groups that may confer distinct pharmacological properties compared to other similar compounds. Its potential as a therapeutic agent against specific diseases makes it an interesting subject for further study.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

321.13649347 g/mol

Monoisotopic Mass

321.13649347 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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